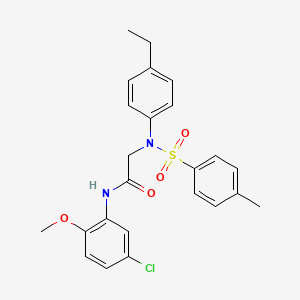
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a combination of aromatic rings, chloro, methoxy, ethyl, and sulfonyl groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide likely involves multiple steps, including:
Formation of the acetamide backbone: This could involve the reaction of an appropriate acyl chloride with an amine.
Introduction of the sulfonyl group: This step might involve sulfonylation using a sulfonyl chloride.
Substitution reactions: Introducing the chloro, methoxy, and ethyl groups through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide may undergo several types of chemical reactions, including:
Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions might be used to remove or alter functional groups.
Substitution: Various substitution reactions could be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler molecule with fewer functional groups.
科学研究应用
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Possible applications in the development of new materials with unique properties.
Industrial Chemistry: Use as a precursor or intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action for N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
Similar compounds might include other acetamides with sulfonyl and aromatic groups, such as:
- N-(4-chlorophenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
- N-(5-methoxy-2-chlorophenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Uniqueness
The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide lies in its specific combination of functional groups, which may confer unique chemical and physical properties, making it suitable for specific applications that similar compounds cannot fulfill.
属性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4S/c1-4-18-7-10-20(11-8-18)27(32(29,30)21-12-5-17(2)6-13-21)16-24(28)26-22-15-19(25)9-14-23(22)31-3/h5-15H,4,16H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXAOYGUXRWNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-4-{5-[(3-phenylpropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B5145980.png)
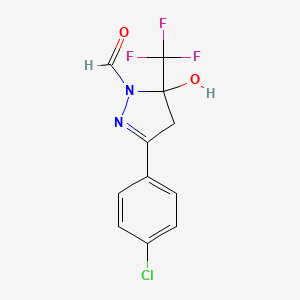
![2-(1-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5145995.png)
![5-bromo-2-chloro-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5146005.png)
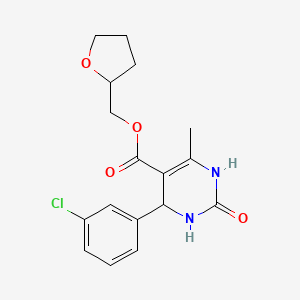
![5-({3-[(4-cyclopentyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B5146022.png)
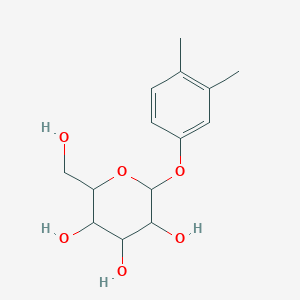
![2-[4-(2-Chloro-4,6-dimethylphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B5146031.png)
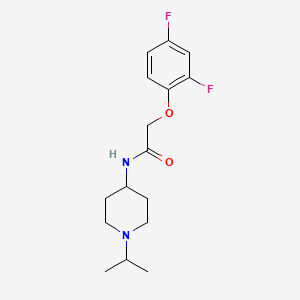
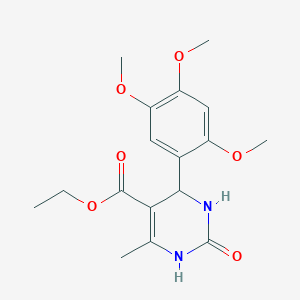
![5-methyl-4-(4-methylphenyl)-N-[1-(pyridin-4-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5146053.png)
![1,3-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5146070.png)
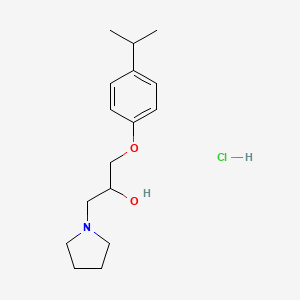
![6,8-Dichloro-3-[(3-chloro-4-fluoroanilino)methyl]chromen-4-one](/img/structure/B5146083.png)
